molecular formula C5H4BrLiN2O2 B2907993 lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate CAS No. 2228261-36-5

lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B2907993
CAS No.: 2228261-36-5
M. Wt: 210.94
InChI Key: CTYUUFHDAARSGR-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C5H5BrN2O2Li It is a lithium salt of 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions:

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted imidazole derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its imidazole moiety, which is a common structural motif in biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) ion 2-bromo-1-methyl-1H-imidazole-5-carboxylate: This compound has a similar structure but with the bromine atom and carboxylate group in different positions on the imidazole ring.

    Lithium(1+) ion 5-benzyl-1-methyl-1H-imidazole-2-carboxylate: This compound features a benzyl group instead of a bromine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness

Lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both a bromine atom and a lithium ion, which can influence its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the lithium ion can affect the compound’s solubility and stability.

Properties

IUPAC Name

lithium;5-bromo-1-methylimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYUUFHDAARSGR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=CN=C1C(=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228261-36-5
Record name lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate
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